
7,8-dihydroxy-3,4-dimethyl-2H-chromen-2-one
Descripción general
Descripción
7,8-dihydroxy-3,4-dimethyl-2H-chromen-2-one, also known as 7,8-dihydroxy-3,4-dimethylchroman-2-one, is a naturally occurring compound found in plants and fungi. It has been studied extensively due to its potential applications in biomedical research, drug discovery, and biotechnology. This compound has a unique structure that provides a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Polyketides and Cytotoxic Effects
Research into the compound 7,8-dihydroxy-3,4-dimethyl-2H-chromen-2-one and its derivatives has revealed notable applications in the realm of polyketides and cytotoxicity. A study by (Sun et al., 2013) identified new polyketides, including a compound similar to this compound, isolated from a marine sediment-derived fungus. These compounds were evaluated for their cytotoxic effects on various cell lines, indicating potential applications in cancer research and therapy.
Synthetic Applications
The synthetic versatility of this compound is explored in various studies. (Machukha et al., 2017) demonstrated the synthesis of new pyrano[3,2-c]chromenes using a derivative of this compound, highlighting its utility in creating novel chemical structures. Similarly, (Avula et al., 2014) used derivatives of this compound in the synthesis of fused chromenones, emphasizing its role in facilitating diverse chemical reactions.
Biological Screening
The compound and its derivatives have been the subject of biological screening for various activities. (Khan et al., 2003) synthesized derivatives for selected biological screenings, discovering compounds with notable cytotoxic and bactericidal activities. This indicates potential applications in antimicrobial and cancer research.
Structural and Spectroscopic Studies
Structural and spectroscopic analyses of this compound derivatives provide insights into their chemical properties. For example, (Espinosa et al., 2017) conducted a study on the effect of chalcogen substitution on the structure and spectroscopy of related compounds, revealing how modifications can influence their chemical behavior and interactions.
Pharmaceutical Applications
The investigation of this compound's analogues in pharmaceutical contexts has been significant. (Al-Otaibi et al., 2020) performed spectroscopic analysis and quantum mechanical studies on flavonoid compounds related to this compound, suggesting potential pharmaceutical applications due to their physicochemical properties and interactions with biological molecules.
Mecanismo De Acción
Target of Action
It is known that coumarin derivatives, to which this compound belongs, have been intensively screened for different biological properties . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .
Mode of Action
Coumarin derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Coumarin derivatives are known to affect various biochemical pathways, leading to downstream effects such as anti-inflammatory, anti-viral, and anti-tumor activities .
Result of Action
Coumarin derivatives are known to have various biological effects, including anti-inflammatory, anti-viral, and anti-tumor activities .
Propiedades
IUPAC Name |
7,8-dihydroxy-3,4-dimethylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-5-6(2)11(14)15-10-7(5)3-4-8(12)9(10)13/h3-4,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVMXVODLKJAIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


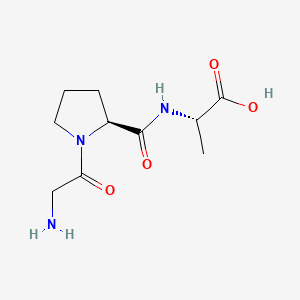


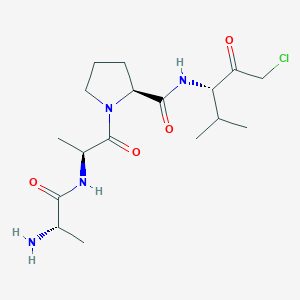
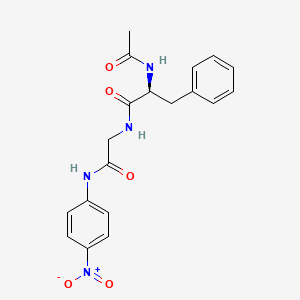
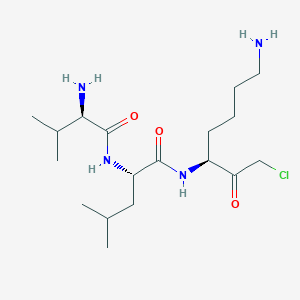
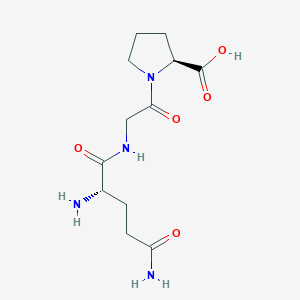

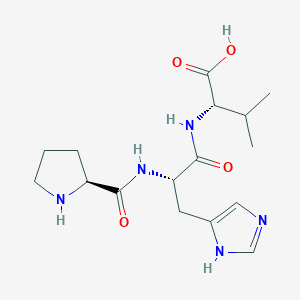
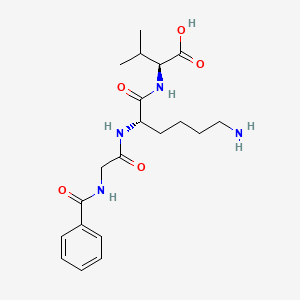
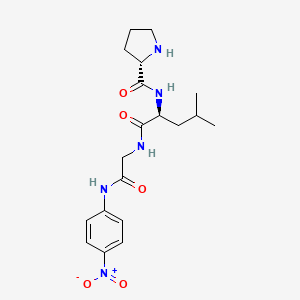
![(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid](/img/structure/B1336832.png)
![(2S,3R)-2-amino-3-hydroxy-N-[(2S,3R)-3-hydroxy-1-(4-nitroanilino)-1-oxobutan-2-yl]butanamide](/img/structure/B1336834.png)

